molecular formula C20H21ClN4O2 B2551043 N-(1-((1H-benzo[d]imidazol-2-yl)amino)-3-methyl-1-oxopentan-2-yl)-3-chlorobenzamide CAS No. 1236258-89-1

N-(1-((1H-benzo[d]imidazol-2-yl)amino)-3-methyl-1-oxopentan-2-yl)-3-chlorobenzamide

Cat. No. B2551043
CAS RN: 1236258-89-1
M. Wt: 384.86
InChI Key: NEZVYUKOESSSLC-UHFFFAOYSA-N
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Description

The compound "N-(1-((1H-benzo[d]imidazol-2-yl)amino)-3-methyl-1-oxopentan-2-yl)-3-chlorobenzamide" is a derivative of benzimidazole and benzamide, which are classes of compounds known for their pharmacological potential. The benzimidazole moiety is a heterocyclic compound resembling fused benzene and imidazole rings, which is often found in biologically active molecules. Benzamides, on the other hand, are amides where the carbonyl group is attached to a benzene ring. These compounds have been studied for various biological activities, including their role as class III antiarrhythmic agents.

Synthesis Analysis

The synthesis of related N-substituted imidazolylbenzamides has been described in the literature. For instance, the synthesis and cardiac electrophysiological activity of 18 N-substituted imidazolylbenzamides are reported, where the 1H-imidazol-1-yl moiety has been identified as a viable group for producing class III electrophysiological activity in the N-substituted benzamide series . Although the exact synthesis of the compound is not detailed, the methodologies used for similar compounds involve multi-step synthetic processes that may include the formation of imidazole rings through cyclization reactions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of the imidazole ring, which is known to interact with biological targets. The specific interactions and the activity profile of these compounds can be influenced by the substitution pattern on the benzimidazole and the benzamide portions of the molecule. The electrophysiological activity of similar compounds suggests that the imidazole ring plays a crucial role in their biological function .

Chemical Reactions Analysis

The reactivity of imidazole derivatives can be explored through various chemical reactions. For example, the reactions of 3,5-dichloro-2H-1,4-oxazin-2-ones with α-aminoketones can yield bi- and tricyclic imidazo-fused intermediates through intramolecular cyclization . These intermediates can then be further reacted with nucleophiles to generate new substituted 1H-imidazoles, which are of interest for pharmacological screening. The chemical reactions involved in the synthesis of these compounds are crucial for the introduction of functional groups that may enhance their biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "this compound" are not directly reported, related compounds exhibit properties that are significant for their biological activity. The solubility, stability, and lipophilicity of these compounds can affect their pharmacokinetics and pharmacodynamics. The presence of the imidazole ring can also influence the acidity and basicity of the molecule, which may be relevant for its interaction with biological targets .

Scientific Research Applications

Corrosion Inhibition Applications Amino acid compounds, including those with a benzo[d]imidazole structure, have been explored for their use as eco-friendly corrosion inhibitors. Studies like Yadav, Sarkar, and Purkait (2015) investigated such compounds for inhibiting steel corrosion in acidic solutions. These studies provide insights into the effectiveness and mechanisms of these inhibitors in industrial and engineering contexts (Yadav, Sarkar, & Purkait, 2015).

Antihypertensive Properties Research on similar structures, like N-(biphenylylmethyl)imidazoles, has shown potential in developing potent antihypertensive drugs. Carini et al. (1991) discussed the discovery and development of nonpeptide angiotensin II receptor antagonists, highlighting the importance of the imidazole structure in medicinal chemistry for cardiovascular health (Carini et al., 1991).

Cardiac Electrophysiological Activity Compounds with an imidazolylbenzamide structure have been synthesized and evaluated for their cardiac electrophysiological activity. Morgan et al. (1990) explored this area, focusing on compounds' potency in Purkinje fiber assays and potential for treating arrhythmias (Morgan et al., 1990).

Anti-inflammatory Applications Research by Kalsi et al. (1990) on N-substituted imidazolylbenzamides demonstrated their potential as anti-inflammatory agents. These studies are crucial in exploring new therapeutic options for treating inflammation-related disorders (Kalsi et al., 1990).

Antitumor and Anticancer Applications Compounds with benzimidazole structures have been extensively researched for their antitumor and anticancer properties. Studies like those by Tomorowicz et al. (2020) provide crucial insights into their effectiveness against various cancer cell lines and their potential mechanisms of action (Tomorowicz et al., 2020).

Antimalarial Activity Research has also been conducted on benzimidazole derivatives for their antimalarial properties. Divatia et al. (2014) synthesized a series of compounds and evaluated their in vitro antimalarial activity, highlighting the potential of these compounds in combating malaria (Divatia et al., 2014).

properties

IUPAC Name

N-[1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxopentan-2-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c1-3-12(2)17(24-18(26)13-7-6-8-14(21)11-13)19(27)25-20-22-15-9-4-5-10-16(15)23-20/h4-12,17H,3H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZVYUKOESSSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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